beta-D-glucofuranose

CAS No.: 30412-16-9

Cat. No.: VC16993443

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30412-16-9 |

|---|---|

| Molecular Formula | C6H12O6 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | (2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

| Standard InChI | InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 |

| Standard InChI Key | AVVWPBAENSWJCB-QZABAPFNSA-N |

| Isomeric SMILES | C([C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O |

| Canonical SMILES | C(C(C1C(C(C(O1)O)O)O)O)O |

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

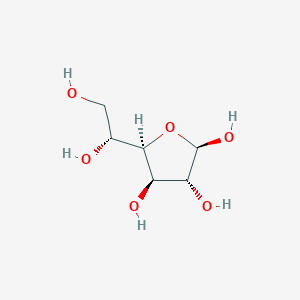

Beta-D-glucofuranose belongs to the furanose family of sugars, distinguished by its five-membered ring structure composed of four carbon atoms and one oxygen atom. The IUPAC name for this compound is (2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol . Its stereochemistry is defined by the beta configuration at the anomeric carbon (C1), where the hydroxyl group is oriented trans to the CHOH group at C5 .

The molecule’s 2D structure can be represented via its SMILES notation:

.

This notation encodes the spatial arrangement of hydroxyl groups, which dictate its reactivity and biological interactions.

Ring Conformation and Tautomerism

In aqueous solutions, glucose exists in equilibrium between its open-chain form and cyclic pyranose (six-membered) or furanose (five-membered) structures. While the pyranose form predominates (>99%), the furanose form, including beta-D-glucofuranose, constitutes a minor fraction (<1%) . The interconversion between these forms is acid-catalyzed and occurs via ring-opening and re-closing mechanisms.

Table 1: Comparative Properties of Glucose Tautomers

| Property | Pyranose Form (β-D-glucopyranose) | Furanose Form (β-D-glucofuranose) |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| Anomeric Configuration | β (C1-OH cis to C6-CHOH) | β (C1-OH trans to C5-CHOH) |

| Prevalence in Solution | >99% | <1% |

| Crystalline Stability | High (monohydrate common) | Low (requires stabilization) |

Synthesis and Isolation Strategies

Boron-Mediated Cyclization

A patented method for synthesizing peracylated beta-D-glucofuranose derivatives involves boric acid as a templating agent . The process entails:

-

Reacting D-glucose with boric acid in propanoic acid at 70°C to form a boron-glucose intermediate.

-

Propanoylating the intermediate with propanoic anhydride, yielding 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose.

This method achieves >90% anomeric purity and facilitates crystallization, bypassing chromatographic purification .

Crystallization Challenges

Isolating pure beta-D-glucofuranose is complicated by its low natural abundance and equilibrium dynamics. Stabilization strategies include:

-

Peracylation: Blocking hydroxyl groups with propanoyl or acetyl moieties .

-

Boronate Complexation: Utilizing arylboronic acids to lock the furanose conformation .

Physicochemical Properties

Thermodynamic and Spectral Data

-

Hydrogen Bonding: 5 donors and 6 acceptors, contributing to high solubility in polar solvents .

-

Rotatable Bonds: 2 (C1-C2 and C5-C6), enabling conformational flexibility .

Spectroscopic Identification

-

NMR: NMR signals for the anomeric carbon (C1) typically appear at 95–105 ppm, distinct from pyranose forms (100–110 ppm) .

-

IR: Stretching vibrations at 3400 cm (O-H) and 1070 cm (C-O-C furanose ring) .

Biological and Industrial Relevance

Synthetic Applications

-

Chiral Building Blocks: The stereochemical purity of crystalline perpropanoylated derivatives enables asymmetric synthesis .

-

Glycomimetics: Used to design inhibitors for glycosidases and glycosyltransferases .

Recent Advances and Future Directions

Enzymatic Stabilization

Recent studies explore engineered glycosidases to trap furanose forms for analytical or synthetic purposes . For example, mutated enzymes with reduced ring-opening activity could stabilize beta-D-glucofuranose in solution.

Drug Delivery Systems

Peracylated beta-D-glucofuranose derivatives show promise as prodrug carriers due to their slow hydrolysis kinetics in physiological conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume